molecular formula C4H7N3O2 B15310366 (3R)-3-azidobutanoicacid

(3R)-3-azidobutanoicacid

Cat. No.: B15310366
M. Wt: 129.12 g/mol
InChI Key: WOYHANJHXJPFIW-GSVOUGTGSA-N
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Description

(3R)-3-azidobutanoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to the third carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-azidobutanoic acid typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid derivative reacts with sodium azide (NaN₃) under appropriate conditions. The reaction can be represented as follows:

R-CH(Br)-COOH+NaN3R-CH(N3)-COOH+NaBr\text{R-CH(Br)-COOH} + \text{NaN}_3 \rightarrow \text{R-CH(N}_3\text{)-COOH} + \text{NaBr} R-CH(Br)-COOH+NaN3​→R-CH(N3​)-COOH+NaBr

Industrial Production Methods

Industrial production of (3R)-3-azidobutanoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-azidobutanoic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN₃) for nucleophilic substitution.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Reduction: (3R)-3-aminobutanoic acid.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(3R)-3-azidobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various azido-containing compounds.

    Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules through click chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-azidobutanoic acid depends on the specific reactions it undergoes. For example, in bioconjugation, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for attaching molecules in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-aminobutanoic acid: Similar structure but with an amine group instead of an azido group.

    (3R)-3-hydroxybutanoic acid: Contains a hydroxyl group instead of an azido group.

Uniqueness

(3R)-3-azidobutanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group can participate in a variety of reactions, making it a valuable functional group for creating complex molecules and materials.

Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

(3R)-3-azidobutanoic acid

InChI

InChI=1S/C4H7N3O2/c1-3(6-7-5)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m1/s1

InChI Key

WOYHANJHXJPFIW-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](CC(=O)O)N=[N+]=[N-]

Canonical SMILES

CC(CC(=O)O)N=[N+]=[N-]

Origin of Product

United States

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